molecular formula C11H20O3 B13583194 Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate

Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate

Cat. No.: B13583194
M. Wt: 200.27 g/mol
InChI Key: QDYVJSMPFVBBNO-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a molecular weight of 172.22 g/mol . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate can be synthesized through the esterification of pivaloylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove the water formed during the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate involves its reactivity as an ester. It can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it undergoes in different applications .

Comparison with Similar Compounds

  • Ethyl 4,4-dimethyl-3-oxopentanoate
  • Methyl 4,4-dimethyl-3-oxopentanoate
  • Ethyl 4,4,4-trimethylacetoacetate

Comparison: Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of the ethyl group at the 2-position can influence its steric and electronic properties, making it more suitable for certain synthetic applications .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate

InChI

InChI=1S/C11H20O3/c1-6-8(10(13)14-7-2)9(12)11(3,4)5/h8H,6-7H2,1-5H3

InChI Key

QDYVJSMPFVBBNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(C)(C)C)C(=O)OCC

Origin of Product

United States

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